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Compound of Interest

Compound Name: Methoxyphenylethylamine

Cat. No.: B8523189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 2-(4-methoxyphenyl)-1-methylethylamine, a compound of interest in medicinal chemistry and

related fields. The following sections outline various synthetic routes, present key data in a

structured format, and offer step-by-step methodologies for the preparation of this compound.

Application Notes
2-(4-methoxyphenyl)-1-methylethylamine, also known as para-methoxyamphetamine (PMA), is

a phenylisopropylamine derivative. Its synthesis is of interest to researchers exploring the

structure-activity relationships of psychoactive compounds and developing new therapeutic

agents. Several synthetic routes to this compound have been established, with the most

common methods involving the reductive amination of a corresponding ketone or aldehyde.

The choice of synthetic route can be influenced by factors such as the desired stereochemistry,

available starting materials, and required purity of the final product.

The primary precursors for the synthesis of 2-(4-methoxyphenyl)-1-methylethylamine are 4-

methoxyphenylacetone and 4'-methoxyacetophenone. The Leuckart reaction, a classic method

for reductive amination, utilizes ammonium formate or formamide to convert these ketones into

the target amine.[1][2] Alternative reductive amination procedures may employ reducing agents

like sodium cyanoborohydride in the presence of an ammonia source.[3] For the synthesis of

enantiomerically pure forms of the amine, starting materials such as L- or D-tyrosine can be

utilized, involving a multi-step process.[4]
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Key Synthetic Approaches:
Reductive Amination of 4-methoxyphenylacetone (Leuckart Reaction): This is a widely cited

method involving the reaction of 4-methoxyphenylacetone with ammonium formate at high

temperatures.[1][5] The reaction proceeds via an N-formyl intermediate, which is

subsequently hydrolyzed to yield the final amine.[5]

Reductive Amination of 4'-methoxyacetophenone: This method utilizes a different starting

ketone and can be performed under milder conditions using reagents such as sodium

cyanoborohydride and ammonium acetate in methanol.[3]

Synthesis from Tyrosine: This route allows for the preparation of optically active 2-(4-

methoxyphenyl)-1-methylethylamine. The synthesis starts from either L- or D-tyrosine and

involves a series of chemical transformations to build the desired molecule with a specific

stereochemistry.[4]

Horner-Wadsworth-Emmons Synthesis: This approach begins with p-anisaldehyde and

involves an olefination reaction followed by a Hoffmann degradation to yield the target

amine.[6]

The selection of a particular method will depend on the specific research goals, such as the

need for stereochemical control or the scale of the synthesis. The Leuckart reaction is a robust

and high-yielding method, but the high temperatures required can lead to the formation of

byproducts.[1][5] The use of sodium cyanoborohydride offers a milder alternative. The

synthesis from tyrosine is more complex but is the method of choice for obtaining

enantiomerically pure products.[4]

Data Presentation
The following tables summarize the quantitative data for the different synthesis protocols of 2-

(4-methoxyphenyl)-1-methylethylamine.

Table 1: Summary of Synthesis Protocols and Yields
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Starting
Material

Method Key Reagents Reported Yield Reference

4'-

Methoxyacetoph

enone

Reductive

Amination

Ammonium

acetate, Sodium

cyanoborohydrid

e

Not explicitly

stated, but

product obtained

[3]

4-

Methoxyphenyla

cetone

Leuckart

Reaction

Anhydrous

ammonium

formate

Not explicitly

stated, but

product obtained

[1]

L-Tyrosine
Multi-step

synthesis

SOCl₂, Cbz-Cl,

Tosyl chloride,

NaI, Zn, Pd/C

86% (for the

hydrochloride

salt from the

precursor)

[4]

p-Anisaldehyde

Horner-

Wadsworth-

Emmons

Ethyl-(2-

dimethoxyphosp

hinyl)-2-

propanoate,

NaOtBu, NaOH,

SOCl₂, NH₄OH,

Br₂, NaOH

67% overall yield [6]

Table 2: Physicochemical and Spectroscopic Data for 2-(4-methoxyphenyl)-1-methylethylamine
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Property Value Reference

Molecular Formula C₁₀H₁₅NO [7]

Molecular Weight 165.23 g/mol [7]

Appearance Colorless oil [3]

Boiling Point 104-106 °C at 1.07 kPa [8]

¹H NMR (400 MHz, CDCl₃)

δ 7.10 (d, J = 7.3 Hz, 2H), 6.84

(d, J = 7.1 Hz, 2H), 3.79 (s,

3H), 3.12 (dd, J = 12.4, 6.0 Hz,

1H), 2.66 (dd, J = 13.4, 5.2 Hz,

1H), 2.47 (dd, J = 13.1, 7.8 Hz,

1H), 1.11 (d, J = 7.6 Hz, 3H)

[7]

¹³C NMR (101 MHz, CDCl₃)

δ 158.06, 131.74, 130.14,

113.43, 55.22, 48.56, 45.71,

23.46

[7]

IR (KBr, cm⁻¹)
3294, 2958, 2923, 2847, 1610,

1512, 1458, 1246, 1220, 1025
[7]

LC-MS (ESI) m/z [M]⁺ 166.2 [7]

Experimental Protocols
Protocol 1: Reductive Amination of 4'-
Methoxyacetophenone
This protocol is based on the reductive amination using sodium cyanoborohydride.[3]

Materials:

4'-Methoxyacetophenone

Ammonium acetate

Methanol
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Sodium cyanoborohydride

Hydrochloric acid (concentrated and 1:1 solution)

Dichloromethane

Ammonia solution (concentrated)

Sodium sulfate

Silica gel for column chromatography

Ice

Procedure:

Dissolve 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium

acetate in 450 ml of methanol in a suitable reaction vessel.

With stirring at ambient temperature, add 13.5 g (0.21 mol) of sodium cyanoborohydride in

batches.

Continue stirring the mixture for 20 hours.

After the reaction period, add ice to the mixture and acidify to a pH of 2 with a 1:1 solution of

concentrated hydrochloric acid and water.

Extract the acidic solution with dichloromethane to remove any unreacted ketone.

Make the aqueous phase strongly alkaline by adding concentrated ammonia solution,

ensuring the mixture is well-cooled.

Exhaustively extract the alkaline aqueous phase with dichloromethane.

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate

the solvent in vacuo.
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Purify the crude product by column chromatography on silica gel using a mobile phase of

dichloromethane/methanol (20:1).

The purified product is a colorless oil.

Protocol 2: Leuckart Reaction of 4-
Methoxyphenylacetone
This protocol describes the synthesis via the Leuckart reaction.[1]

Materials:

4-Methoxyphenylacetone

Anhydrous ammonium formate

Concentrated Hydrochloric acid

Sodium hydroxide solution (30%)

Methylene chloride

Anhydrous sodium sulfate

Procedure:

In a two-necked round bottom flask equipped with a thermometer and a reflux condenser,

combine 25 g (0.152 mol) of 4-methoxyphenylacetone and 64.8 g (0.9 mol) of anhydrous

ammonium formate.

Heat the mixture to reflux at 185°C for 7 hours.

Cool the reaction mixture and add 80 mL of concentrated hydrochloric acid.

Continue to reflux the mixture for an additional 3 hours for hydrolysis of the intermediate.

After cooling, add 350 mL of water to the reaction mixture.
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Carefully basify the solution with 30% sodium hydroxide solution until it is strongly alkaline.

Extract the basic mixture with methylene chloride (3 x 100 mL).

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent

to yield the crude amine as a dark brown oil.

Further purification can be achieved by conversion to its sulfate salt or by distillation.

Mandatory Visualization
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Caption: Synthetic routes to 2-(4-methoxyphenyl)-1-methylethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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